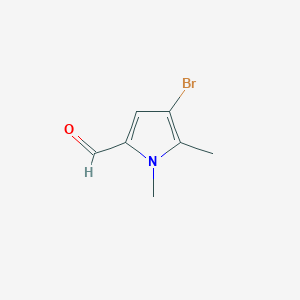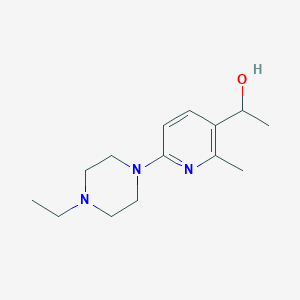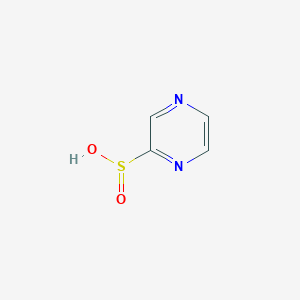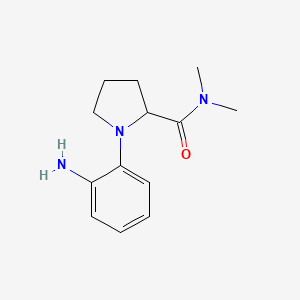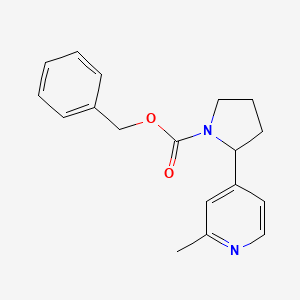![molecular formula C11H12ClN3 B15059542 (R)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole CAS No. 1311254-84-8](/img/structure/B15059542.png)
(R)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole is a complex organic compound featuring a benzimidazole core substituted with a pyrrolidine ring and a chlorine atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole typically involves the formation of the benzimidazole core followed by the introduction of the pyrrolidine ring and the chlorine atom. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole core. The pyrrolidine ring can be introduced via nucleophilic substitution reactions, and the chlorine atom can be added through halogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions to facilitate the efficient formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with ®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole.
Benzimidazole derivatives: Other benzimidazole compounds with different substituents also exhibit similar properties.
Uniqueness
®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole is unique due to the specific combination of the pyrrolidine ring and the chlorine atom on the benzimidazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
1311254-84-8 |
|---|---|
Molekularformel |
C11H12ClN3 |
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
6-chloro-2-[(2R)-pyrrolidin-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C11H12ClN3/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9/h3-4,6,9,13H,1-2,5H2,(H,14,15)/t9-/m1/s1 |
InChI-Schlüssel |
WTWLSXNDPSJKCT-SECBINFHSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=NC3=C(N2)C=C(C=C3)Cl |
Kanonische SMILES |
C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15059459.png)


